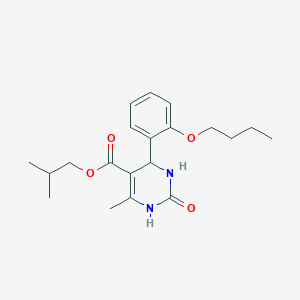
4,5-bis(dimethylamino)-1-naphthaldehyde
Vue d'ensemble
Description
4,5-bis(dimethylamino)-1-naphthaldehyde (DMN) is a fluorescent compound that is widely used in scientific research. It is a derivative of naphthaldehyde and is often used as a fluorescent probe due to its unique properties. DMN has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
Proton Sponge Properties and π-Acceptor Effects
4,5-bis(dimethylamino)-1-naphthaldehyde exhibits significant characteristics as a proton sponge due to its unique electronic structure. In a study by Ozeryanskii et al. (2009), the formyl groups in compounds like 4,5-bis(dimethylamino)naphthalene-1,8-dicarbaldehyde were found to display stronger π-acceptor effects than nitro groups. This is attributed to the smaller steric demands and lower electrostatic repulsion of the CHO groups, contributing to the compound's unique electronic and structural properties (Ozeryanskii et al., 2009).
Electrophilic Substitution and Formation of Push-Pull Derivatives
In research conducted by Mekh et al. (2010), electrophilic substitution reactions in compounds related to 4,5-bis(dimethylamino)-1-naphthaldehyde, such as 5,6-bis(dimethylamino)acenaphthylene, were explored. This study demonstrated the formation of push-pull derivatives through direct substitution, highlighting the compound's reactivity and potential for creating novel push-pull systems (Mekh et al., 2010).
Structure and Dynamics of Related Compounds
Pozharskii et al. (2010) investigated bis[1,8-bis(dimethylamino)naphth-2-yl] compounds, which are structurally related to 4,5-bis(dimethylamino)-1-naphthaldehyde. The study revealed that these compounds exhibit nonconventional in/out forms and dynamic behavior, offering insights into the structural flexibility and intermolecular interactions in such systems (Pozharskii et al., 2010).
Cyclodimerization and Spiro-Compound Formation
Research by Vistorobskii et al. (1997) demonstrated the cyclodimerization of derivatives of 4,5-bis(dimethylamino)-1-naphthaldehyde, leading to the formation of spiro-compounds. This study underscores the compound's potential in synthesizing complex molecular structures through cyclodimerization processes (Vistorobskii et al., 1997).
Propriétés
IUPAC Name |
4,5-bis(dimethylamino)naphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-16(2)13-7-5-6-12-11(10-18)8-9-14(15(12)13)17(3)4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPIRLWHNADLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=C(C=C1)C=O)C=CC=C2N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5103812.png)
![2-methyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1-propanamine](/img/structure/B5103817.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)
![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5103863.png)
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5103866.png)
![4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5103867.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103874.png)
![8-[4-(2-bromo-4-chlorophenoxy)butoxy]quinoline](/img/structure/B5103879.png)

![1-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5103895.png)